![molecular formula C11H13NO B3146791 1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone CAS No. 60821-63-8](/img/structure/B3146791.png)
1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone
Overview
Description
1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone, also known as N-Methyl-2,3-dihydro-1H-indol-5-ylacetone, is a naturally occurring compound found in some plants. It is a derivative of the indole group and has been studied extensively in the scientific community. N-Methyl-2,3-dihydro-1H-indol-5-ylacetone has been found to have a wide range of biological and physiological effects, and has been proposed for use in a variety of medical and research applications.
Scientific Research Applications
Indole Synthesis and Classification
Indole derivatives, including "1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone," are crucial in organic synthesis, offering pathways to a plethora of bioactive compounds. The synthesis of indoles has been extensively reviewed, presenting a framework for classifying all indole syntheses. This classification aids in understanding the strategic approaches to indole construction, highlighting the significance of such compounds in organic chemistry and drug discovery (Taber & Tirunahari, 2011).
Antioxidant Properties of Chromones and Derivatives
Chromones and their derivatives, related to indole chemistry through their bioactive properties, have been identified as potent radical scavengers. These compounds, found in various natural sources, possess significant anti-inflammatory, antidiabetic, and anticancer activities. The research underscores the critical role of specific functional groups in chromones for their radical scavenging activity, which is essential for developing new antioxidant agents (Yadav et al., 2014).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on indole derivatives, such as 4-methyl-2,6-diformylphenol, illustrates the utility of indole chemistry in analytical applications. These chemosensors have been applied to detect various analytes, showcasing the versatility of indole derivatives in creating sensitive and selective detection systems (Roy, 2021).
Jasmonic Acid and Its Derivatives in Medicinal Chemistry
Jasmonic acid and its derivatives, structurally related to indole compounds, have garnered attention in medicinal chemistry for their bioactive properties. This review highlights the synthesis, biological activities, and potential therapeutic applications of jasmonic acid derivatives, emphasizing their role in plant defense mechanisms and their implications for human health (Ghasemi Pirbalouti et al., 2014).
Applications in Hydroxycoumarin Chemistry
The review on hydroxycoumarins, particularly focusing on 3-hydroxycoumarin, illustrates the broad range of chemical, photochemical, and biological properties of coumarin derivatives. These compounds, related to indole chemistry through their bioactive potential, have been applied in genetics, pharmacology, and microbiology, highlighting their versatility and importance in scientific research (Yoda, 2020).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exhibited.
Pharmacokinetics
Information and documentation regarding 1-(1-Methylindolin-5-yl)ethanone, including NMR, HPLC, LC-MS, UPLC & more, are available .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the effects could be diverse depending on the specific activity and the target involved .
properties
IUPAC Name |
1-(1-methyl-2,3-dihydroindol-5-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(13)9-3-4-11-10(7-9)5-6-12(11)2/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLSIIQLPZYTTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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